

DQP-1105: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *dqp-1105*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental protocols related to **DQP-1105**, a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.

Core Chemical Properties and Identification

DQP-1105, with the CAS Number 380560-89-4, is a synthetic organic compound belonging to the dihydroquinoline-pyrazoline class.^{[1][2][3]} Its chemical name is 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid.^{[4][5]}

Property	Value	Source
CAS Number	380560-89-4	[1] [6] [7] [8] [9]
Molecular Formula	C ₂₉ H ₂₄ BrN ₃ O ₄	[7] [8] [10]
Molecular Weight	558.42 g/mol	[7] [9] [10]
Purity	≥97%	[7]
Appearance	Yellow-white solid	[9]
Solubility	Soluble in DMSO	[7] [8] [10]

Mechanism of Action: Selective NMDA Receptor Modulation

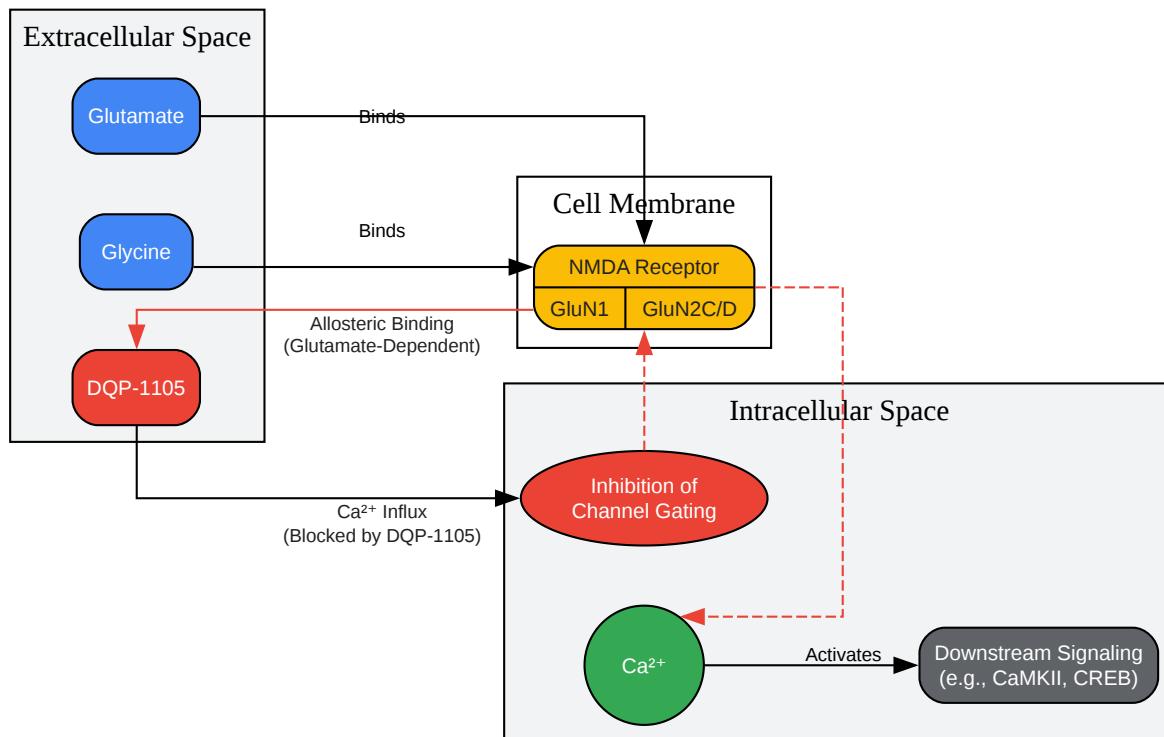
DQP-1105 functions as a noncompetitive antagonist of the NMDA receptor.^[7] Its inhibitory action is highly selective for receptors containing the GluN2C and GluN2D subunits, with significantly lower potency at receptors containing GluN2A and GluN2B subunits.^[7] This selectivity provides a valuable tool for dissecting the physiological roles of GluN2C/D-containing NMDA receptors.

The inhibitory effect of **DQP-1105** is voltage-independent and cannot be overcome by increasing the concentration of the co-agonists glutamate or glycine.^{[4][5]} This is consistent with a noncompetitive, allosteric mechanism of action.^[4] **DQP-1105** is a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the agonist binding site to reduce the receptor's activity.^{[1][11]}

A key feature of **DQP-1105**'s mechanism is its glutamate-dependence. Its inhibitory potency is enhanced in the presence of glutamate, suggesting that the binding of glutamate to the receptor induces a conformational change that increases the affinity of **DQP-1105** for its allosteric binding site.^{[2][3]}

Signaling Pathway of DQP-1105 at the NMDA Receptor

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of **DQP-1105**.



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DQP-1105 inhibits NMDA receptor signaling.

Potency and Selectivity

The inhibitory potency of **DQP-1105** is quantified by its half-maximal inhibitory concentration (IC50) values, which demonstrate its selectivity for GluN2C and GluN2D subunits.

Receptor Subunit	IC50 (μM)	Source
GluN2D	2.7	[7]
GluN2C	7.0 - 8.5	[7]
GluN2B	121	[7]
GluA1 (AMPA)	198	[6]
GluK2 (Kainate)	153	[7]
GluN2A	206	[7]

Experimental Protocols

The following sections outline generalized methodologies for key experiments used to characterize the activity of **DQP-1105**.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow across the entire membrane of a cell, allowing for the characterization of **DQP-1105**'s effect on NMDA receptor currents.

Objective: To determine the inhibitory effect of **DQP-1105** on NMDA receptor-mediated currents in a whole-cell configuration.

Materials:

- HEK293 cells or Xenopus oocytes expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2C, GluN1/GluN2D).
- Patch-clamp amplifier and data acquisition system.
- Borosilicate glass capillaries for pipette fabrication.
- External solution (e.g., containing in mM: 150 NaCl, 2.5 KCl, 10 HEPES, 2 CaCl₂, 0.01 EDTA, pH 7.4).

- Internal pipette solution (e.g., containing in mM: 110 CsF, 30 CsCl, 4 NaCl, 0.5 CaCl₂, 5 BAPTA, 10 HEPES, pH 7.2).
- NMDA receptor agonists: Glutamate and Glycine.
- DQP-1105** stock solution (in DMSO).

Procedure:

- Cell Preparation: Culture and transfect HEK293 cells with the desired NMDA receptor subunit cDNAs. For Xenopus oocytes, inject the cRNAs and incubate for 2-5 days.
- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
- Recording:
 - Establish a whole-cell patch-clamp configuration on a selected cell.
 - Clamp the membrane potential at a holding potential of -60 mV.
 - Apply agonists (e.g., 100 μM glutamate and 30 μM glycine) to elicit a baseline NMDA receptor current.
 - Co-apply varying concentrations of **DQP-1105** with the agonists to determine the concentration-dependent inhibition.
 - Record the current responses using the patch-clamp amplifier and acquisition software.
- Data Analysis:
 - Measure the peak or steady-state current amplitude in the absence and presence of **DQP-1105**.
 - Normalize the inhibited currents to the control baseline current.
 - Plot the normalized current as a function of **DQP-1105** concentration and fit the data with a Hill equation to determine the IC₅₀ value.

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the study of how **DQP-1105** affects the gating properties of individual NMDA receptor channels.

Objective: To investigate the mechanism of **DQP-1105** inhibition on the open probability and conductance of single NMDA receptor channels.

Materials:

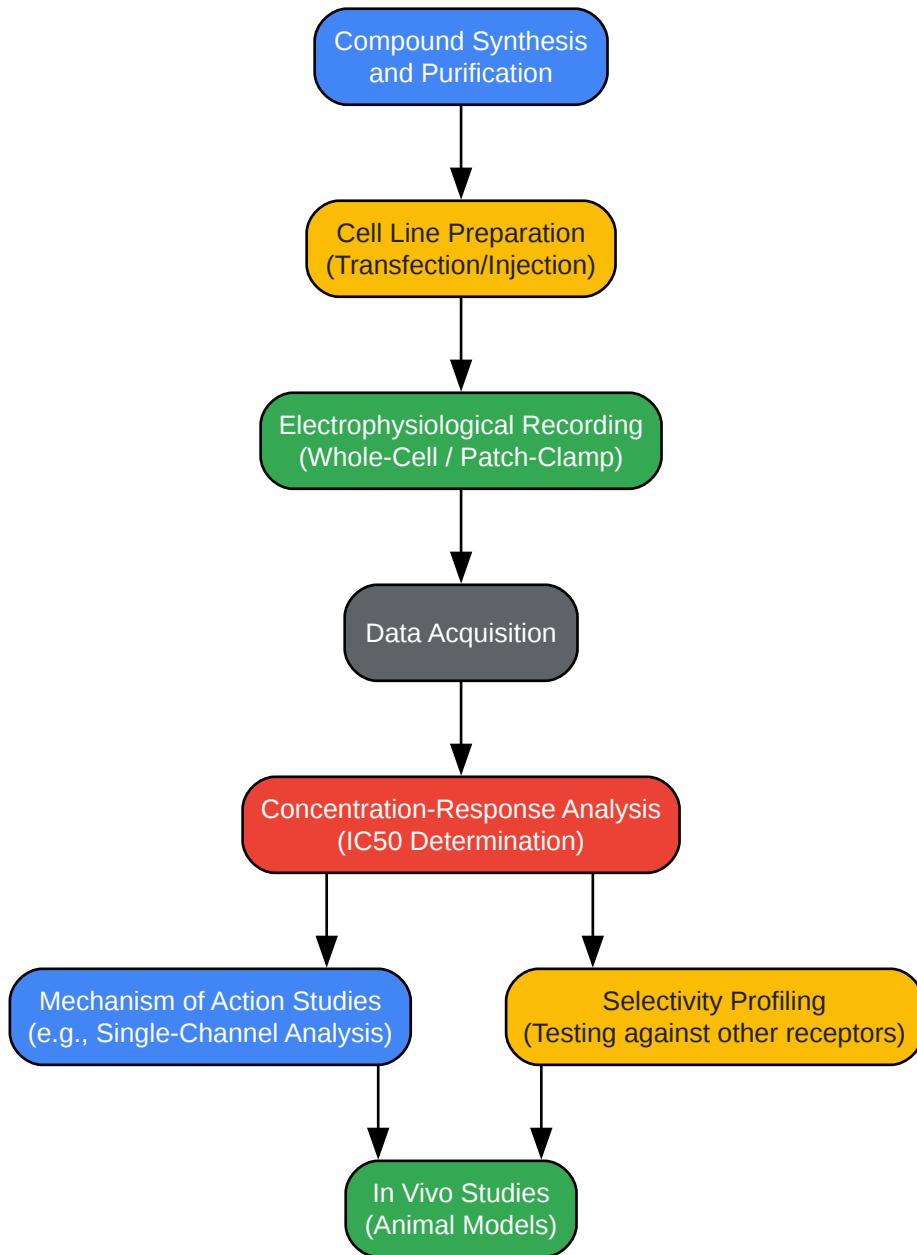
- Same as for whole-cell recording, with a focus on excised outside-out patches.

Procedure:

- Patch Excision: After establishing a whole-cell configuration, slowly retract the pipette to excise a small patch of membrane containing one or more NMDA receptor channels (outside-out configuration).
- Recording:
 - Apply agonists to the extracellular side of the patch to activate the channels.
 - Record single-channel currents at a fixed holding potential.
 - Apply **DQP-1105** to the bath to observe its effect on channel activity.
- Data Analysis:
 - Analyze the recordings to determine the single-channel conductance, mean open time, and open probability.
 - Compare these parameters before and after the application of **DQP-1105** to understand its effect on channel gating. Studies have shown **DQP-1105** reduces the frequency of channel opening without significantly altering the mean open time or single-channel conductance.[\[4\]](#)[\[5\]](#)

Experimental Workflow Diagram

The following diagram provides a generalized workflow for characterizing the activity of a compound like **DQP-1105**.



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Generalized workflow for **DQP-1105** characterization.

Synthesis of DQP-1105

The synthesis of **DQP-1105** and its analogs has been described in the scientific literature. A common synthetic route involves a multi-step process.^[3] The synthesis generally starts from

commercially available precursors and involves key steps such as condensation and cyclization reactions to form the core dihydroquinoline-pyrazoline scaffold. Further modifications are then made to introduce the necessary functional groups. For detailed, step-by-step synthetic procedures, readers are encouraged to consult the primary research articles.

Conclusion

DQP-1105 is a valuable pharmacological tool for studying the roles of GluN2C and GluN2D-containing NMDA receptors in the central nervous system. Its high selectivity and well-characterized mechanism of action make it a suitable probe for both *in vitro* and *in vivo* investigations. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting these specific NMDA receptor subtypes in various neurological and psychiatric disorders.

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